molecular formula C17H26N2O3 B12980650 tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12980650
M. Wt: 306.4 g/mol
InChI Key: YAJSWXXRXAAIHN-KRWDZBQOSA-N
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Description

tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a chiral pyrrolidine-derived carbamate compound with a benzyl substituent at the 1-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, making this compound a critical intermediate in synthetic organic chemistry, particularly in pharmaceutical applications . Its stereochemistry (S-configuration) and functional groups influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m0/s1

InChI Key

YAJSWXXRXAAIHN-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCN(C1)CC2=CC=CC=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with a chiral pyrrolidine or a suitable precursor such as a protected amino acid derivative.
  • The hydroxymethyl group can be introduced via selective hydroxymethylation reactions, for example, by reduction of an aldehyde or by nucleophilic substitution on a suitable leaving group.

Benzylation of the Pyrrolidine Nitrogen

  • The nitrogen atom is benzylated using benzyl halides (e.g., benzyl bromide) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF.
  • The reaction is controlled to avoid over-alkylation or side reactions.

Protection of the Amine as tert-Butyl Carbamate

  • The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step stabilizes the amine and facilitates purification and further transformations.

Stereochemical Control

  • The stereochemistry at the 3-position is controlled by using chiral starting materials or chiral catalysts.
  • Enantioselective reductions or chiral auxiliaries may be employed to ensure the (S)-configuration.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydroxymethylation Formaldehyde, base (e.g., NaOH), low temperature 70-85 Selective hydroxymethylation at C-3
Benzylation Benzyl bromide, K2CO3, DMF, room temperature 80-90 N-benzylation with minimal side products
Boc Protection Di-tert-butyl dicarbonate, Et3N, dichloromethane 85-95 Efficient amine protection
Purification Silica gel chromatography - Ensures high purity and stereochemical integrity

Example Synthetic Route (Literature-Based)

  • Starting from (S)-pyrrolidin-3-ol : The hydroxyl group is protected or converted to a hydroxymethyl substituent via oxidation/reduction sequences.
  • N-Benzylation : The free amine is reacted with benzyl bromide under basic conditions to yield N-benzylpyrrolidine.
  • Boc Protection : The N-benzylpyrrolidine is treated with Boc2O to afford the tert-butyl carbamate derivative.
  • Purification and Characterization : The final product is purified by column chromatography and characterized by NMR, MS, and chiral HPLC to confirm stereochemistry.

Research Findings and Optimization Notes

  • Temperature control during lithiation and benzylation steps is critical to avoid racemization.
  • Use of anhydrous solvents and inert atmosphere (argon or nitrogen) improves yields and purity.
  • The choice of base affects the selectivity of benzylation; milder bases reduce side reactions.
  • Protecting group strategies are essential to prevent unwanted reactions on the amine or hydroxyl groups.
  • Reported yields for each step range from 70% to 95%, with overall yields depending on purification efficiency.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%) Critical Parameters
Hydroxymethylation Formaldehyde, base, low temp Introduce hydroxymethyl group 70-85 Temperature, pH control
N-Benzylation Benzyl bromide, K2CO3, DMF Attach benzyl group to nitrogen 80-90 Base strength, solvent dryness
Boc Protection Boc2O, Et3N, DCM Protect amine as carbamate 85-95 Reaction time, stoichiometry
Purification Silica gel chromatography Isolate pure stereoisomer - Eluent system, column parameters

Chemical Reactions Analysis

Carbamate Cleavage

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage under standard conditions:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Conditions : 0–25°C, 1–4 hrs

  • Products : (S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-amine trifluoroacetate salt

  • Yield : >85% (analogous to Boc-deprotection in pyrrolidine derivatives[^6^])

Mechanism :

Boc-protected amine+TFAAmmonium trifluoroacetate+CO2+tert-butanol\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Ammonium trifluoroacetate} + \text{CO}_2 + \text{tert-butanol}

Benzyl Group Removal

The benzyl group on the pyrrolidine nitrogen is removed via catalytic hydrogenation:

  • Catalyst : 10% Pd/C, H₂ (1–3 atm)

  • Solvent : Methanol or ethanol

  • Products : (S)-3-(hydroxymethyl)pyrrolidin-3-amine[^7^]

  • Yield : 70–90% (based on analogous benzyl deprotection[^7^])

Hydroxymethyl Oxidation

The hydroxymethyl group is oxidized to a carboxylic acid:

  • Reagents : KMnO₄ in acidic or Jones reagent conditions

  • Conditions : 0°C → rt, 2–6 hrs

  • Products : (S)-1-benzyl-3-carboxypyrrolidin-3-yl-carbamate

  • Yield : 60–75% (similar to pyridinyl hydroxymethyl oxidation[^1^])

Etherification of Hydroxymethyl

The hydroxymethyl group participates in nucleophilic substitutions:

  • Reagents : Alkyl halides (e.g., CH₃I, BnBr) with NaH/DMF

  • Conditions : 0°C → 50°C, 12–24 hrs

  • Products : (S)-1-benzyl-3-(alkoxymethyl)pyrrolidin-3-yl-carbamate[^3^]

  • Yield : 50–80%

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes alkylation or acylation at the nitrogen:

  • Reagents : Acetyl chloride, alkyl bromides

  • Conditions : Base (e.g., Et₃N), DCM, 0°C → rt

  • Products : N-alkylated/acylated derivatives[^5^]

  • Yield : 65–90%

Cycloaddition Reactions

The carbamate group directs regioselective [3+2] cycloadditions:

  • Reagents : Nitrile oxides or diazo compounds

  • Conditions : Toluene, reflux

  • Products : Spirocyclic pyrrolidine derivatives[^5^]

Suzuki–Miyaura Coupling

The benzyl group facilitates palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄, K₂CO₃

  • Conditions : DME/H₂O, 80°C, 12 hrs

  • Products : Biaryl-pyrrolidine hybrids[^5^]

  • Yield : 55–70%

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Reference
Boc DeprotectionTFA/DCM, 25°C, 2 hrs(S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-amine>85
Benzyl HydrogenolysisH₂/Pd-C, MeOH, 25°C(S)-3-(hydroxymethyl)pyrrolidin-3-amine70–90
Hydroxymethyl OxidationKMnO₄/H₂SO₄, 0°C → rt(S)-1-benzyl-3-carboxypyrrolidin-3-yl-carbamate60–75
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME/H₂O, 80°CBiaryl-pyrrolidine hybrids55–70

Mechanistic Insights

  • Carbamate Stability : The Boc group resists nucleophilic attack but is labile under acidic conditions due to the tert-butyl carbocation stabilization[^1^].

  • Stereochemical Integrity : The (S)-configuration at C3 remains preserved during most reactions, as confirmed by chiral HPLC (e.g., Chiralpak AD-H column)[^3^].

Scientific Research Applications

Drug Development

tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its chirality allows for the development of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.

Case Study : Research has shown that derivatives of this compound can exhibit potent activity against various targets, including enzymes and receptors involved in neurological disorders. For instance, studies have indicated its potential as a modulator for neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety.

Synthesis of Chiral Ligands

The compound is utilized in the synthesis of chiral ligands for asymmetric catalysis. These ligands are crucial in producing enantiomerically pure compounds efficiently.

Ligand TypeApplication
Chiral CatalystsUsed in asymmetric synthesis of pharmaceuticals
OrganocatalystsFacilitate various organic reactions with high selectivity

Biological Studies

Research involving this compound has extended to studying its biological effects, particularly its interaction with biological membranes and cellular components. Its ability to penetrate cell membranes makes it an interesting candidate for drug delivery systems.

Case Study : In vitro studies have demonstrated that this compound can influence cell signaling pathways, suggesting potential applications in cancer therapy where modulation of these pathways is critical for treatment efficacy.

Neuroscience Research

The compound has been investigated for its effects on central nervous system activity. Its structure allows it to interact with neurotransmitter receptors, making it a candidate for exploring new treatments for neurodegenerative diseases.

Case Study : A study evaluated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress, indicating its potential role in developing therapies for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme catalysis and receptor-ligand interactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The trifluoroethoxy-phenoxy-ethyl substituent in the silodosin analog enhances α1-adrenergic receptor binding due to its electron-withdrawing trifluoromethyl group, improving metabolic stability compared to the target compound’s benzyl group. The pyrimidin-2-yl group in introduces aromatic nitrogen atoms, enabling hydrogen bonding with biological targets (e.g., kinase enzymes), a feature absent in the hydroxymethyl group of the target compound.

Stereochemical Influence :

  • All compounds share the (S)-configuration at the pyrrolidine 3-position, critical for chiral recognition in receptor-ligand interactions. For example, silodosin analogs require this configuration for selective α1A-adrenergic antagonism .

Physicochemical Properties :

  • The hydroxymethyl group in the target compound increases hydrophilicity (logP ~1.2 estimated) compared to the more lipophilic 3-methoxybenzyl analog (logP ~2.5) .

Spectroscopic Comparison

Compound ¹³C-NMR (δ, ppm) Key Peaks Distinctive Features
Target Compound N/A* Hydroxymethyl (~64–66 ppm expected)
Silodosin Analog 28.3 (Boc CH3), 79.2 (C-O), 156.1 (C=O) Trifluoroethoxy signals (δ ~65–70 ppm absent in target)
Pyrimidine Analog Pyrimidine C=N (~150–160 ppm) Aromatic pyrimidine carbons distinct from benzyl

*No direct spectroscopic data provided for the target compound.

Pharmacological and Industrial Relevance

  • Silodosin Analog : Demonstrated efficacy in prostate hyperplasia models, highlighting the importance of electron-deficient substituents for receptor affinity.
  • Pyrimidine Analog : Used in kinase inhibitor development, emphasizing the role of heteroaromatic groups in target engagement .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via acid-catalyzed oxidative cyclization of precursor peptides. For example, tert-butyl carbamate derivatives are prepared using tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate under acidic conditions, followed by purification via column chromatography (yields ~52–53%) . Key optimizations include:

  • Temperature control : Maintain reaction temperatures between 0–25°C to minimize side reactions.
  • Catalyst selection : Use trifluoroacetic acid (TFA) or HCl in dioxane for efficient Boc deprotection.
  • Purification : Employ gradient elution (hexane/ethyl acetate) to isolate the product from byproducts like unreacted starting materials or diastereomers .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer: A combination of spectroscopic and spectrometric methods is critical:

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 8.4 Hz for aromatic protons) and chemical shifts (e.g., δ 3.40–3.18 ppm for pyrrolidine methylene groups) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 405.0979 observed vs. 405.0997 calculated) to validate purity .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate group) .

Q. What precautions are recommended for safe handling and storage of this compound in laboratory settings?

Methodological Answer: While no significant hazards are reported, standard precautions apply:

  • Storage : Seal in dry conditions at 2–8°C to prevent hydrolysis of the carbamate group .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation of the hydroxymethyl group .

Advanced Research Questions

Q. How can computational modeling tools (e.g., DFT, molecular docking) be applied to study the reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potentials to predict regioselectivity in reactions (e.g., nucleophilic attack at the carbamate carbonyl) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets). Validate docking poses with MD simulations and free-energy calculations .

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NOE correlations or split signals)?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature experiments to identify conformational exchange (e.g., chair-flip in pyrrolidine rings causing signal splitting) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating protons and carbons (e.g., distinguishing benzyl vs. hydroxymethyl protons) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to confirm absolute configuration and resolve ambiguities in chiral centers .

Q. How can enantiomeric excess (ee) be determined and optimized in the synthesis of this chiral compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Calculate ee from peak area ratios .
  • Asymmetric catalysis : Optimize chiral ligands (e.g., (R)-BINAP) in transition-metal-catalyzed steps to enhance stereoselectivity .
  • Circular Dichroism (CD) : Correlate CD spectra with known stereoisomers to validate ee .

Q. What crystallography methods are recommended for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXTL for data collection (Mo-Kα radiation, λ = 0.71073 Å) and refinement. Anisotropic displacement parameters (ADPs) clarify thermal motion in the benzyl group .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Protection strategies : Temporarily protect the hydroxymethyl group as a TBS ether to prevent unwanted oxidation during reactions. Deprotect with TBAF post-synthesis .
  • Nucleophilicity : The hydroxyl group can participate in hydrogen bonding, reducing its nucleophilic potential. Activate via mesylation (MsCl, Et₃N) to enhance reactivity .

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